(1S)-1-(1-benzofuran-3-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCNKLINDNOOQJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=COC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Biological Activity and Structure Activity Relationships of 1s 1 1 Benzofuran 3 Yl Ethan 1 Ol Analogs
Design Principles for Biologically Active Benzofuran (B130515) Derivatives
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the development of novel therapeutic agents. nih.govnih.gov Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netnih.gov Researchers are increasingly focusing on benzofuran and its derivatives due to their wide-ranging pharmacological potential, including anticancer, antimicrobial, antioxidant, and antiviral properties. nih.govresearchgate.net
The benzofuran nucleus serves as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net Its unique structural and physicochemical properties make it an ideal starting point for the rational design of new drugs. acs.org The ability to introduce various substituents at multiple positions on the benzofuran core allows medicinal chemists to fine-tune the molecule's properties to enhance efficacy and selectivity for specific biological targets. nih.gov
The design of biologically active benzofuran derivatives often involves several key strategies:
Bioisosterism : Replacing parts of a known active molecule with bioisosteres (substituents with similar physical or chemical properties) can lead to new compounds with improved activity or metabolic stability. For example, the benzofuran ring itself has been used as a bioisostere for the indole (B1671886) nucleus in melatonin (B1676174) receptor ligands. nih.gov
Molecular Hybridization : Combining the benzofuran scaffold with other known pharmacophores can result in hybrid molecules with synergistic or novel activities. nih.gov This approach has been used to create potent anticancer agents by fusing benzofuran with moieties like piperazine, quinazolinone, or imidazole. nih.govlookchem.com
Structure-Activity Relationship (SAR) Studies : Systematically modifying the substituents on the benzofuran ring and evaluating the resulting changes in biological activity helps to identify key structural features required for interaction with a biological target. nih.govsemanticscholar.org For instance, studies have shown that substitutions at the C-2 and C-3 positions of the benzofuran ring are often crucial for cytotoxic activity. nih.gov
The inherent characteristics of the benzofuran scaffold, such as its planarity and the presence of an oxygen atom, facilitate polar interactions and stabilization within the active sites of biological targets like enzymes and receptors. This structural advantage, combined with its amenability to chemical modification, solidifies its role as a critical pharmacophore in modern drug discovery. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like (1S)-1-(1-benzofuran-3-yl)ethan-1-ol. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.
The specific spatial orientation of functional groups can determine the potency and efficacy of a compound. For many chiral drugs, only one enantiomer (a non-superimposable mirror image) is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This difference in activity arises from the ability of one isomer to form a more precise and stable interaction with the binding site of its target protein.
For example, in studies of nature-inspired compounds, it was found that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. This suggests that processes like cellular uptake, mediated by stereoselective transporters, and the fit within the target's active site are highly dependent on the compound's 3D structure. Therefore, controlling the stereochemistry during the synthesis of benzofuran derivatives is critical for optimizing their pharmacological profile and ensuring selective interaction with their intended biological targets.
In Vitro Mechanistic Studies of Molecular Targets
Understanding how benzofuran derivatives exert their effects at a molecular level is crucial for their development as therapeutic agents. In vitro studies allow researchers to investigate the direct interactions between these compounds and their specific biological targets, such as enzymes and receptors, and to elucidate their impact on cellular pathways.
Benzofuran analogs have been identified as inhibitors of various enzymes implicated in disease. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.
Glycogen (B147801) Synthase Kinase 3β (GSK-3β) : This enzyme is a target for conditions like Alzheimer's disease. Certain oxindole-benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β. lookchem.com Additionally, specific 1,3,4-oxadiazole (B1194373) derivatives containing a benzofuran core have been reported as potent and selective GSK-3β inhibitors.
Cholinesterases : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Numerous benzofuran derivatives have shown potent inhibitory activity against these enzymes. For instance, a series of novel benzofuran-based compounds yielded inhibitors with IC₅₀ values against AChE that were comparable to the marketed drug Donepezil. Similarly, 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis demonstrated potent and selective inhibition of BChE, with some compounds being more potent than the positive control, galantamine.
Chorismate Mutase (CM) : This enzyme is essential for the survival of bacteria and is absent in humans, making it an attractive target for new antibacterial agents. researchgate.net Structurally designed 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have shown encouraging inhibitory activity against CM. nih.gov
Benzofuran derivatives have been shown to bind to various G-protein-coupled receptors (GPCRs) and ligand-gated ion channels, acting as agonists, antagonists, or modulators. Binding affinity is often measured by the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors.
Melatonin Receptors (MT₁ and MT₂) : The benzofuran scaffold has been used as a metabolically stable bioisostere of the indole ring in melatonin. nih.gov Modifications to the benzofuran structure, such as adding substituents at the C-2 position, can modulate the compound's affinity and selectivity for MT₁ and MT₂ receptors, leading to the development of selective antagonists. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs) : Benzofurans bearing a N-methyl-2-pyrrolidinyl group have been synthesized as ligands for nAChRs. Hydroxylation of the benzene ring at specific positions can result in high affinity for the α4β2 subtype and high selectivity over the α3β4 subtype.
Cannabinoid Receptor 2 (CB₂) : A series of 2,3-dihydro-1-benzofuran derivatives has been developed as potent and selective CB₂ receptor agonists. These compounds are being explored for their potential in immunomodulation and treating neuropathic pain.
Estrogen Receptor (ERα) : Certain benzofuran derivatives have been designed as potential estrogen receptor inhibitors for use in ER-dependent breast cancer. For example, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride showed excellent activity against ER-dependent breast cancer cells.
Beyond direct interaction with a single target, benzofuran derivatives can modulate complex cellular signaling pathways, leading to broader biological effects.
Apoptosis and Cell Cycle Arrest : Many anticancer benzofuran derivatives exert their effects by inducing apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were shown to induce apoptosis in K562 leukemia cells, an effect confirmed by Annexin V and caspase-3/7 activation assays. These compounds were also found to increase the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Stimulator of Interferon Genes (STING) Pathway : Benzofuran derivatives have been identified as agonists of the STING pathway, which is involved in the innate immune response. By activating STING, these compounds can induce the production of Type I interferons (IFN-I), leading to a broad-spectrum antiviral state. This host-targeting mechanism has shown efficacy against human coronaviruses, including SARS-CoV-2, in cellular models.
mTOR Signaling Pathway : The mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Novel benzofuran derivatives have been designed as inhibitors of the mTOR signaling pathway, demonstrating their potential as anticancer agents. lookchem.com
Nrf2/HO-1 Antioxidant Pathway : In a cellular model of neurodegeneration, benzofuran-2-one derivatives demonstrated antioxidant properties by reducing intracellular ROS levels. Some of these compounds were found to boost the expression of Heme Oxygenase-1 (HO-1), a key antioxidant defense enzyme, suggesting modulation of the Nrf2/HO-1 signaling pathway.
These studies highlight the diverse mechanisms through which benzofuran analogs can influence cellular function, providing a basis for their therapeutic application across a range of diseases.
Computational Chemistry in Understanding Biological Mechanisms
Computational chemistry has emerged as an indispensable tool in medicinal chemistry and drug discovery, providing profound insights into the mechanisms of biological activity at a molecular level. For benzofuran derivatives, including analogs of this compound, these computational approaches elucidate the intricate interactions between small molecules and their biological targets. By simulating and predicting molecular behaviors, researchers can rationalize structure-activity relationships (SARs), guide the design of more potent and selective analogs, and accelerate the development of novel therapeutic agents.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method is crucial for understanding how benzofuran derivatives interact with their protein targets, revealing key binding modes and the specific amino acid residues involved in the interaction.
Studies on various benzofuran analogs have successfully employed molecular docking to elucidate their anticancer mechanisms. For instance, docking analyses of novel benzofuran derivatives against the PI3K enzyme showed significant interactions with essential residues for inhibition, such as Val851. researchgate.net Similarly, docking studies against VEGFR-2, another cancer-related target, have helped to understand the binding affinity and inhibitory potential of these compounds. nih.gov Software such as the Molecular Operating Environment (MOE) and AutoDock Vina are commonly used for these simulations, calculating binding affinities and visualizing the ligand-protein complexes. researchgate.netorientjchem.org
The primary goal of docking is to explore the behavior of a ligand with its target protein, which plays a vital role in structure-based drug design. orientjchem.orgnih.gov For example, in the development of new antipsychotics, molecular docking was used to study the interactions of benzofuranone derivatives with 5-HT2A and D2 receptors. acs.org These studies identified key serine residues as crucial for the affinity and selectivity of the compounds. acs.org The analysis of these interactions, including hydrogen bonds and hydrophobic contacts, provides a rational basis for the observed biological activity and guides the synthesis of new derivatives with improved pharmacological profiles. researchgate.net
Table 1: Molecular Docking Studies of Benzofuran Analogs
| Compound Class | Target Protein | Key Interacting Residues | Docking Software | Reference |
|---|---|---|---|---|
| Benzofuran derivatives | PI3K | Val851 | MOE | researchgate.net |
| Benzofuran derivatives | VEGFR-2 | Not specified | MOE | nih.gov |
| Substituted benzofurans | CDK2 | Not specified | AutoDock | researchgate.net |
| 6-aminomethylbenzofuranones | 5-HT2A, D2 Receptors | Serine residues S3.36, S5.46 | Not specified | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of unsynthesized compounds and optimizing lead structures.
For benzofuran derivatives, both 2D and 3D-QSAR models have been developed to predict a range of biological activities. A 2D-QSAR model was successfully created to describe the vasodilation activity of a series of benzofuran-based hybrids. nih.gov This model, developed using CODESSA PRO software, achieved statistical significance (R² = 0.816) and was able to predict the IC50 values of the compounds, identifying key structural features that influence their potency. nih.gov
In another study, 3D-QSAR models were found to be superior in explaining and predicting the antileishmanial activity of 2-phenyl-2,3-dihydrobenzofurans. mdpi.com The analysis of molecular interaction fields (MIFs) from the best 3D-QSAR model revealed the critical structural requirements for activity, thereby guiding the design of more effective leishmanicidal agents. mdpi.com QSAR studies have also been applied to predict the anticancer activity of benzofuran and indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a promising target in cancer therapy. eurjchem.com These models help in the rapid and economical identification of potential drug candidates for further development. eurjchem.com
Table 2: QSAR Models for Benzofuran Derivatives
| Biological Activity | Model Type | Key Findings | Statistical Significance | Reference |
|---|---|---|---|---|
| Vasodilation | 2D-QSAR | Identified key descriptors correlated with activity. | R² = 0.816, R²cvOO = 0.731 | nih.gov |
| Antileishmanial | 3D-QSAR | Revealed important structural features for potency. | Statistically robust and validated model. | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes, stability of interactions, and binding thermodynamics over time. This method offers deeper insights than the static picture provided by molecular docking.
MD simulations have been used to investigate the binding mechanism of benzofuran-class inhibitors against targets like Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). nih.gov In one study, 100-nanosecond simulations showed that the systems converged after approximately 30 ns, allowing for stable analysis. nih.gov By calculating the binding free energy (ΔGbind), researchers could rank the potency of different analogs, with the results correlating well with experimental IC50 values. nih.gov For the most potent lead molecule, Tam16, the calculated ΔGbind was -51.43 kcal/mol. nih.gov
These simulations also enable energy decomposition analysis, which pinpoints the specific amino acid residues that contribute most significantly to the binding energy. For the Pks13 inhibitors, residues such as Ser1636, Tyr1637, and Phe1670 were identified as key interactors. nih.gov Furthermore, MD simulations can reveal the importance of specific interactions, such as hydrogen bonds, that contribute to the stability of the complex. nih.gov Similar computational approaches have been used to probe the binding hypothesis of inhibitors for other crucial enzymes like Cytochrome P450 3A4, complementing methods like MM/PBSA and MM/GBSA for binding free energy calculations. mdpi.comresearchgate.net
Table 3: Summary of Compounds Mentioned
| Compound Name/Class |
|---|
| This compound |
| 1-(benzofuran-2-yl)ethan-1-one |
| 2-acetylbenzofuran |
| 2-phenyl-2,3-dihydrobenzofurans |
| 4-Nitrophenyl-functionalized benzofurans |
| 6-aminomethylbenzofuranones |
| Amiodarone |
| Angelicin |
| Bergapten |
| Benzofuran-3-yl-(indol-3-yl)maleimides |
| LY294002 |
| Nodekenetin |
| Sorafenib |
| Tam16 |
| Usnic acid |
Research Applications and Future Directions in Benzofuran 3 Yl Ethanol Chemistry
Role as Chiral Building Blocks in Advanced Organic Synthesis
Chiral alcohols are fundamental synthons in asymmetric synthesis, enabling the construction of enantiomerically pure complex molecules. The presence of a hydroxyl group and a chiral center allows for a variety of chemical transformations, making compounds like (1S)-1-(1-benzofuran-3-yl)ethan-1-ol highly versatile.
The benzofuran (B130515) ring is a core component of many naturally occurring compounds that exhibit a wide range of biological effects. rsc.org Consequently, the total synthesis of these natural products has garnered significant attention from the scientific community. Optically active aromatic alcohols are considered valuable chiral building blocks for many of these natural products. nih.gov While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented, its structure makes it an ideal starting point or intermediate for constructing more complex benzofuran-containing natural products like Ailanthoidol or Moracin D. rsc.orgmdpi.com The stereocenter of the ethanol (B145695) side chain is particularly important for creating the specific three-dimensional architecture required for biological activity.
Benzofuran and its derivatives have attracted considerable attention from pharmaceutical researchers due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govrsc.orgscienceopen.com The ever-increasing use of benzofuran derivatives as pharmaceutical agents has prompted chemists to devise new methods to assemble this biologically potent nucleus. acs.orgresearchgate.net Chiral building blocks are essential in this endeavor, as the biological activity of enantiomers can differ significantly.
This compound serves as a key precursor for creating new chemical entities with therapeutic potential. The hydroxyl group can be functionalized or replaced to introduce different pharmacophores, while the benzofuran core acts as a crucial scaffold for receptor binding. For instance, benzofuran derivatives have been investigated as S1P1 receptor agonists for treating multiple sclerosis and as glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors for potential cancer therapy. actuatetherapeutics.comnih.gov The development of potent and selective drug candidates often relies on the precise stereochemistry offered by chiral precursors like this compound. actuatetherapeutics.com
Analytical and Spectroscopic Characterization in Research
The unambiguous structural confirmation and purity assessment of chiral molecules are critical in chemical research and drug development. A combination of advanced spectroscopic and chromatographic techniques is employed for the comprehensive characterization of compounds such as this compound.
Structural elucidation relies on a suite of spectroscopic methods that provide detailed information about a molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H NMR would show characteristic signals for the aromatic protons on the benzofuran ring, the methine proton (CH-OH), and the methyl group (CH₃). The chemical shifts and coupling constants of these protons provide definitive information about their chemical environment and spatial relationships. researchgate.netchemicalbook.com ¹³C NMR provides complementary information by identifying all unique carbon atoms in the molecule. mdpi.com
Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. rsc.org The spectrum of this compound would be expected to show a characteristic broad absorption band for the hydroxyl (O-H) group, as well as absorptions corresponding to C-O stretching and vibrations from the aromatic benzofuran ring. mdpi.com
| Spectroscopic Technique | Expected Observations for Benzofuran Ethanols | Information Obtained |
|---|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.6 ppm), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and a signal for the hydroxyl proton (OH). chemicalbook.com | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Signals for aromatic carbons, methine carbon, and methyl carbon. mdpi.com | Carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (162.18 g/mol). nih.gov | Molecular weight and molecular formula confirmation. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (approx. 3200-3600 cm⁻¹), C-O stretch (approx. 1000-1300 cm⁻¹), and aromatic C=C stretches. rsc.org | Identification of key functional groups (hydroxyl, ether, aromatic ring). |
For chiral compounds, it is essential to determine not only the chemical purity but also the enantiomeric purity, often expressed as enantiomeric excess (ee). libretexts.org Chromatographic techniques are the primary methods for this analysis.
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used and accurate method for separating enantiomers. shimadzu.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For the related compound (S)-1-(benzofuran-2-yl)ethanol, successful separation has been achieved using a Chiralcel OD-H column. researchgate.net A similar approach would be applicable for the analysis of this compound. nih.gov
Gas Chromatography (GC) : Chiral GC can also be employed for enantiomeric separation, often after derivatization of the alcohol to a more volatile ester or ether. A chiral column is used to resolve the enantiomers.
The determination of enantiomeric excess is crucial as different enantiomers can have distinct pharmacological and toxicological profiles. nih.gov
| Technique | Typical Column | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Chiral HPLC | Chiralcel OD-H (polysaccharide-based) researchgate.net | n-Hexane / Isopropanol (B130326) mixture researchgate.net | Separation of enantiomers and determination of enantiomeric excess (ee). |
| Chiral GC | Cyclodextrin-based capillary column | Helium or Hydrogen carrier gas | Analysis of volatile chiral compounds or their derivatives. |
Theoretical Studies and Computational Design
Computational chemistry and theoretical studies are increasingly integral to modern drug discovery and materials science. These methods are applied to benzofuran derivatives to predict their properties, understand their interactions with biological targets, and guide the design of new molecules with enhanced activity and selectivity. aip.org
Molecular docking simulations are used to predict the binding modes and affinities of benzofuran-based compounds with target proteins, such as enzymes or receptors. researchgate.netnih.gov For example, computational studies on benzofuran hybrids have been used to investigate their potential as dual PI3K/VEGFR-2 inhibitors for cancer therapy. researchgate.netnih.govnih.gov Such studies help in understanding the structure-activity relationships (SAR), which are crucial for optimizing lead compounds. researchgate.netnih.gov
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, stability, and reactivity of molecules like this compound. aip.org This information can be valuable for predicting reaction outcomes and designing more efficient synthetic routes. By integrating computational approaches with experimental work, researchers can accelerate the discovery and development of new benzofuran-based therapeutics and materials. mdpi.comresearchgate.net
Quantum Mechanical Calculations for Electronic and Stereochemical Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and stereochemical properties of benzofuran derivatives. aip.orgresearchgate.net These computational methods provide deep insights into molecular characteristics that govern reactivity and biological interactions.
For a molecule like this compound, DFT calculations can be used to optimize its three-dimensional geometry and analyze its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Furthermore, analyses such as Natural Bond Orbital (NBO) and topological studies (e.g., Quantum Theory of Atoms in Molecules, QTAIM) can elucidate the nature of chemical bonds, charge distribution, and intramolecular interactions. aip.org Electrostatic Potential (ESP) maps offer a visual representation of the electron distribution, highlighting electron-rich and electron-deficient regions that are critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as drug-receptor binding. aip.org
The stereochemistry of this compound, defined by the 'S' configuration at the chiral center, can also be investigated. Quantum mechanical calculations can help determine the most stable conformation of the molecule and predict its chiroptical properties, such as its specific rotation, which are essential for its characterization and for understanding its interaction with chiral biological targets.
| Calculated Parameter | Significance in Benzofuran Chemistry |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. researchgate.net |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for intermolecular interactions. aip.org |
| Natural Bond Orbital (NBO) Analysis | Details charge transfer and intramolecular bonding interactions. aip.org |
| Optimized Molecular Geometry | Provides the most stable 3D structure for further analysis. aip.org |
De Novo Design of Benzofuran-Based Scaffolds
The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse and significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtaylorandfrancis.com This makes it an excellent starting point for the de novo design of novel therapeutic agents. De novo design involves the creation of new molecular structures with desired properties, often guided by computational methods.
The process typically starts with the core benzofuran scaffold. By employing molecular hybridization techniques, chemists can design new derivatives by combining the benzofuran moiety with other pharmacophores or biologically active fragments. nih.gov For instance, new benzofuran hybrids incorporating piperidine, piperazine, or thiosemicarbazone have been designed and synthesized to target specific biological pathways, such as PI3K/VEGFR2 inhibition in cancer therapy. nih.gov
Computational tools play a vital role in this design process. Molecular docking studies can predict how newly designed benzofuran derivatives will bind to a specific protein target. researchgate.netresearchgate.net By analyzing the binding modes and affinities, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. This structure-guided approach accelerates the drug discovery process and reduces the reliance on traditional, more time-consuming screening methods. The design of compound libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds allows for systematic exploration of chemical space to identify lead-like compounds with optimized physicochemical properties. researchgate.net
Emerging Methodologies and Research Frontiers
The synthesis and design of benzofuran derivatives are continually evolving with the adoption of advanced technologies. Automation, flow chemistry, and machine learning are at the forefront of this transformation, promising to make the discovery and production of complex molecules more efficient and predictable.
Flow Chemistry and Automated Synthesis of Benzofuran Derivatives
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing for the synthesis of benzofuran derivatives. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to higher yields, improved product purity, enhanced safety, and easier scalability. researchgate.net
A sequential continuous-flow system has been successfully developed for the production of 3-aryl benzofuranones. nih.gov This system utilizes a heterogeneous catalyst, Amberlyst-15H, for both the initial cyclocondensation and the subsequent Friedel-Crafts alkylation, demonstrating the efficiency of flow chemistry for multi-step syntheses. nih.gov The catalyst can be recovered and reused, adding to the sustainability of the process. nih.gov
The integration of automation with flow chemistry further enhances synthetic capabilities. Automated systems can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. researchgate.net This not only accelerates the production of known benzofuran derivatives but also facilitates the rapid synthesis of compound libraries for high-throughput screening, significantly shortening the timeline for drug discovery and development. researchgate.net
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes and better heat dissipation reduce risks associated with hazardous reactions. researchgate.net |
| Higher Yield and Purity | Precise control over reaction conditions leads to fewer side products and cleaner reactions. researchgate.net |
| Scalability | Production can be easily scaled up by running the system for longer periods. |
| Automation | Allows for high-throughput synthesis and rapid optimization of reaction conditions. researchgate.net |
Application of Machine Learning in Reaction Prediction and Compound Design for Benzofuran Systems
Machine learning (ML) is revolutionizing chemical research by providing powerful tools for prediction and design. nih.gov In the context of benzofuran chemistry, ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. rsc.org These models can identify potential products, predict reaction yields, and even suggest optimal reaction conditions, thereby guiding experimental work and reducing the number of unsuccessful experiments. nih.govnih.gov
Approaches to reaction prediction often model reactions as interactions between molecular orbitals or use graph-based neural networks to learn the patterns of bond formation and breakage. researchgate.netmit.edu For multistep syntheses, ML algorithms can be used to chart out entire synthetic pathways from starting materials to a target benzofuran derivative. mit.edu
Beyond reaction prediction, ML is also a powerful tool for de novo compound design. Generative models can be trained on libraries of known bioactive molecules containing the benzofuran scaffold. These models can then generate novel molecular structures that are predicted to have high activity against a specific biological target. This data-driven approach complements traditional design strategies and opens up new avenues for discovering next-generation pharmaceuticals based on the versatile benzofuran system.
Q & A
Basic: What are the recommended methods for synthesizing (1S)-1-(1-benzofuran-3-yl)ethan-1-ol with high enantiomeric purity?
Methodological Answer:
Stereoselective synthesis of this compound can be achieved via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction). For enantiomeric purity validation, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, as demonstrated in analogous (R)-1-(fluorophenyl)ethanol syntheses achieving >85% stereochemical purity . Reaction optimization, including temperature control (-20°C to 25°C) and solvent selection (e.g., THF or EtOH), is critical to minimize racemization .
Advanced: How can researchers resolve discrepancies in stereochemical assignments observed during synthesis?
Methodological Answer:
Discrepancies may arise from competing reaction pathways or improper characterization. To resolve these:
- X-ray crystallography : Use single-crystal analysis to unambiguously confirm absolute configuration, as shown for structurally similar benzofuran derivatives .
- NMR spectroscopy : Compare experimental and NMR shifts with computational predictions (DFT calculations) to validate assignments .
- Chiral chromatography : Cross-validate purity using multiple mobile phases (e.g., hexane/isopropanol vs. ethanol) to rule out co-elution artifacts .
Basic: What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 74.4 ppm for quaternary carbons in benzofuran derivatives) confirm structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+Na] peak at m/z 318.0712 for similar compounds) .
- Chiral HPLC : Quantify enantiomeric excess (e.g., 88–90% for fluorophenyl ethanols) using Daicel columns and UV detection at 254 nm .
Advanced: What experimental design considerations mitigate organic degradation during prolonged synthesis or analysis?
Methodological Answer:
- Temperature control : Store intermediates at 2–8°C to slow degradation, as recommended for oxygen-sensitive benzofuran derivatives .
- Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., catalytic reductions) .
- Real-time monitoring : Employ inline FTIR or UV spectroscopy to detect degradation byproducts early .
Basic: What safety precautions should be observed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS H332) .
- Emergency protocols : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
- Storage : Keep sealed in dry, dark conditions at 2–8°C to prevent oxidation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?
Methodological Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, RuCl) for hydrogenation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility, while EtOH can improve stereoselectivity .
- Additive effects : Introduce bases (e.g., KCO) to neutralize acidic byproducts, as shown in benzopyranone syntheses achieving 70–85% yields .
Basic: What are the key spectral signatures of this compound in NMR analysis?
Methodological Answer:
- NMR : Look for a doublet (δ 4.8–5.2 ppm) from the chiral alcohol proton and aromatic protons (δ 6.7–7.5 ppm) from the benzofuran ring .
- NMR : The benzofuran carbons appear at δ 110–125 ppm, while the chiral carbon (C-OH) resonates near δ 70–75 ppm .
Advanced: How do researchers address low enantiomeric excess in asymmetric syntheses of this compound?
Methodological Answer:
- Catalyst modification : Use chiral ligands (e.g., BINAP) to enhance stereocontrol .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during synthesis .
- Post-synthetic purification : Use preparative chiral HPLC or crystallization with chiral resolving agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
